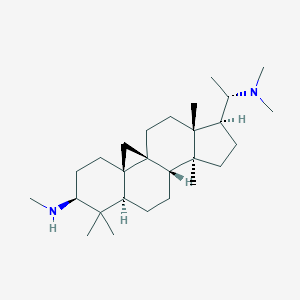
Cycloprotobuxine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprotobuxine C is a steroid alkaloid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Cycloprotobuxine C (C27H48N2) is a steroid alkaloid characterized by its complex structure, which contributes to its biological activities. Its synthesis has been achieved through various chemical methods, including ozonolysis and degradation processes from precursor compounds like cycloartenol .
Pharmacological Applications
Table 1: Biological Activities of this compound and Related Compounds
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Cyclovirobuxine D | Cardioprotection | 0.99 | |
| Buxus alkaloids | Antiplasmodial | 0.35 | |
| Buxus extracts | Neuroprotective | TBD |
Case Studies and Research Findings
- Antiparasitic Activity
-
Oxidative Stress Mitigation
- Research has shown that compounds similar to this compound can activate Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This mechanism was highlighted in studies involving diabetic cardiomyopathy models where protective effects were observed through the activation of antioxidant responses .
-
Mechanistic Insights
- The protective mechanisms of cyclovirobuxine D against doxorubicin-induced damage were elucidated through various assays (TUNEL assay, western blotting), demonstrating reduced apoptosis and oxidative damage in cardiac tissues . These findings may inform future studies on this compound regarding its protective roles.
Propiedades
Número CAS |
1936-70-5 |
|---|---|
Fórmula molecular |
C27H48N2 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
Clave InChI |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
SMILES canónico |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Key on ui other cas no. |
1936-70-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















